molecular formula C8H7ClF5N B1448697 [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 1803595-05-2

[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No.: B1448697
CAS No.: 1803595-05-2
M. Wt: 247.59 g/mol
InChI Key: UJMOOMXYZUGQEH-UHFFFAOYSA-N
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Description

[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C8H6F5N·HCl. It is known for its unique structural features, which include both difluoro and trifluoromethyl groups attached to a phenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride typically involves the introduction of difluoro and trifluoromethyl groups onto a phenyl ring, followed by the formation of the methanamine hydrochloride. One common method involves the use of difluoromethylation reagents and trifluoromethylation reagents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum efficiency. The process includes the careful control of temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield difluoro-trifluoromethylated phenyl ketones, while reduction may produce difluoro-trifluoromethylated phenyl alcohols .

Scientific Research Applications

[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological systems and the development of biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both difluoro and trifluoromethyl groups in [2,5-Difluoro-4-(trifluoromethyl)phenyl]methanamine hydrochloride makes it unique compared to other similar compounds. These groups contribute to its distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[2,5-difluoro-4-(trifluoromethyl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F5N.ClH/c9-6-2-5(8(11,12)13)7(10)1-4(6)3-14;/h1-2H,3,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJMOOMXYZUGQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)C(F)(F)F)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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